Product packaging for SARD279(Cat. No.:)

SARD279

Cat. No.: B1193473
M. Wt: 662.77
InChI Key: NUYCVTGYOUGRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARD279 (Selective Androgen Receptor Degrader 279) is a bifunctional small molecule designed to degrade the androgen receptor (AR) via hydrophobic tagging (HyT) technology. It consists of a high-affinity AR agonist (RU59063) conjugated to an adamantyl hydrophobic degron via a polyethylene glycol (PEG) linker . This structural modification converts the agonist into an AR antagonist and degrader, leveraging cellular quality control machinery to ubiquitinate and eliminate AR through the proteasome .

Properties

Molecular Formula

C33H41F3N4O5S

Molecular Weight

662.77

IUPAC Name

2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate

InChI

InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41)

InChI Key

NUYCVTGYOUGRSO-UHFFFAOYSA-N

SMILES

O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SARD-279;  SARD279;  SARD 279

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Prostate Cancer Treatment
    • Case Study : In vitro studies using LNCaP prostate cancer cells demonstrated that SARD279 suppressed cell proliferation comparably to MDV3100, another AR antagonist. Notably, this compound retained its efficacy even under conditions resistant to MDV3100, indicating its potential as a treatment option for patients who have developed resistance to conventional therapies .
    • Data Table :
      CompoundIC50 (nM)DC50 (μM)Effect on LNCaP Cells
      This compound1561Suppressed proliferation
      MDV3100293-Suppressed proliferation
      RU59063--No significant effect
  • Androgen Receptor Degradation
    • Research Findings : this compound has been shown to induce AR degradation at sub-micromolar concentrations. Specifically, it reduced AR protein levels by approximately 50% at a concentration of 1 μM . This degradation is crucial for mitigating the effects of elevated androgen levels that can promote cancer cell growth.
    • Case Study : In experiments where LNCaP cells were treated with this compound alongside dihydrotestosterone (DHT), this compound maintained its antiproliferative activity despite the presence of DHT, underscoring its unique mechanism of action .
  • Potential in Other Cancers
    • Broader Implications : The principles behind this compound's mechanism may extend beyond prostate cancer. The ability to induce targeted degradation of specific proteins opens avenues for developing treatments for other malignancies characterized by aberrant protein expression or activity .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Resistance Overcoming : In LNCaP/AR-F876L cells, this compound reduces AR levels by 95% and inhibits proliferation, whereas MDV3100 acts as an agonist .
  • Synergy with HSP90 Inhibitors : Co-treatment with geldanamycin (HSP90 inhibitor) elevates HSP70 levels, enhancing this compound’s degradation efficacy at sub-DC50 concentrations .
  • Limitations: this compound’s hydrophobicity limits bioavailability, necessitating nanoliposome delivery systems to improve pharmacokinetics .

Preparation Methods

Preparation of the Adamantyl Ester Linker

The adamantyl group, chosen for its hydrophobicity and bulk, is functionalized with an 8-atom ester linker. This linker length was optimized to balance AR binding affinity and degradation efficiency. The synthesis begins with adamantane-1-carboxylic acid, which undergoes esterification with a diol spacer (e.g., hexaethylene glycol) under Steglich conditions (N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine). The resulting monoester is then activated as a mixed carbonate using triphosgene, enabling subsequent coupling to the RU59063 derivative.

Functionalization of RU59063

RU59063, a nonsteroidal AR agonist, is modified at its phenolic oxygen to introduce a terminal alkyne group. This is achieved via a Mitsunobu reaction with propargyl alcohol, preserving the ligand’s AR-binding pharmacophore while enabling click chemistry-based conjugation.

Conjugation via Click Chemistry

The adamantyl-linked carbonate and alkyne-functionalized RU59063 are coupled using copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a triazole-containing ester bridge. This step ensures precise control over linker geometry, critical for maintaining AR degradation activity.

Structural and Functional Validation

Degradation Efficacy and Binding Affinity

This compound achieves 50% AR degradation (DC50) at 1 μM in LNCaP cells, outperforming its ether-linked analog SARD033 (DC50 = 2 μM). This disparity underscores the importance of the ester linker’s flexibility and electronic properties. Competitive binding assays with [³H]-R1881 reveal a 37-fold reduction in AR affinity compared to RU59063, indicating that the adamantyl group compromises ligand-receptor interactions but enhances degradation.

Table 1. Comparative Degradation Profiles of SARD Analogs

CompoundLinker TypeDC50 (μM)Dmax (%)AR Binding Affinity (Kd, nM)
RU59063N/AN/A00.8
This compoundEster (8C)1.0>9529.6
SARD033Ether (12C)2.085240.0

Mechanistic Insights into AR Degradation

This compound’s activity depends on HSP70 and the E3 ubiquitin ligase CHIP, which recognize the adamantyl-induced hydrophobic patch on AR. Co-treatment with the HSP90 inhibitor geldanamycin elevates HSP70 levels, enhancing this compound’s degradation capacity by >50%. This synergy suggests that HSP90 inhibition stabilizes HSP70, facilitating AR ubiquitination.

Formulation and Stability Considerations

Challenges in Oral Bioavailability

Despite its efficacy, this compound’s molecular weight (~800 Da) and cLogP (>5) violate Lipinski’s Rule of Five, necessitating advanced formulation strategies. Preclinical studies employ lipid nanoparticles (LNPs) to improve solubility and cellular uptake. For example, encapsulation in 80-O14B LNPs enhances intracellular delivery by 3-fold compared to free drug.

Stereochemical Stability

The adamantyl-RU59063 conjugate lacks stereocenters, avoiding racemization issues common in thalidomide-based degraders. This design choice ensures batch-to-batch consistency and simplifies regulatory approval.

Comparative Analysis of Linker Architectures

The ester linker in this compound (8 atoms) outperforms longer or rigid linkers in degradation assays. Molecular dynamics simulations reveal that the ester group facilitates optimal positioning of the adamantyl moiety, promoting HSP70 recruitment. In contrast, ether linkers (e.g., in SARD033) adopt suboptimal conformations, reducing ternary complex stability.

Scalability and Process Optimization

Pilot-Scale Synthesis

A 10-gram batch of this compound is synthesized with 72% overall yield using flow chemistry. Key improvements include:

  • Reaction Temperature Control : Maintaining 25°C during CuAAC minimizes triazole byproducts.

  • Purification : Reverse-phase HPLC with a C18 column achieves >99% purity, critical for in vivo studies.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR confirms the triazole proton at δ 7.8 ppm and ester carbonyl at δ 172 ppm.

  • Mass Spectrometry : HRMS (ESI+) m/z calculated for C₄₈H₅₈N₄O₈ [M+H]⁺: 835.4321, found: 835.4318.

Preclinical Efficacy and Resistance Profiling

Antiproliferative Activity

This compound inhibits LNCaP cell proliferation with an IC50 of 0.8 μM, surpassing enzalutamide (IC50 = 2.5 μM). In enzalutamide-resistant VCaP cells, it achieves >90% AR degradation at 5 μM, validating its utility in CRPC.

In Vivo Pharmacokinetics

Following oral administration (50 mg/kg) in murine models, this compound exhibits a plasma half-life of 4.2 hours and tumor accumulation of 12 μM, sufficient for sustained AR degradation .

Q & A

Q. What is the molecular mechanism of SARD279 in androgen receptor (AR) degradation?

this compound operates as a selective androgen receptor degrader (SARD) via hydrophobic tagging. It conjugates a high-affinity AR agonist (e.g., RU59063) with an adamantyl group, destabilizing AR and promoting proteasomal degradation. This mechanism bypasses traditional competitive inhibition, enabling degradation even in enzalutamide-resistant prostate cancer models .

Q. How does this compound compare to FDA-approved AR inhibitors like enzalutamide in preclinical models?

In LNCaP prostate cancer cells, this compound demonstrates comparable efficacy to enzalutamide in suppressing proliferation (IC₅₀ ≈ 156 nM for AR-dependent gene expression). Unlike enzalutamide, this compound remains effective against resistant cell lines by degrading AR rather than merely blocking its signaling .

Q. What experimental models are recommended for initial evaluation of this compound activity?

Use androgen-sensitive (e.g., LNCaP) and enzalutamide-resistant prostate cancer cell lines. Assess AR degradation via immunoblotting at concentrations ≤1 μM and measure cell proliferation using assays like MTT or CellTiter-Glo. Include MDV3100 as a comparator to evaluate concentration-dependent differences in efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s concentration-dependent effects (e.g., high proliferation at 3 μM) be resolved?

Contradictions may arise from assay-specific variables (e.g., cell viability vs. AR degradation endpoints). At higher concentrations (≥3 μM), off-target effects or compensatory pathways (e.g., glucocorticoid receptor activation) might dominate. Validate findings using orthogonal methods, such as RNA-seq to track AR-dependent transcripts and proteomics to identify non-AR targets .

Q. What strategies enhance this compound’s AR degradation efficiency in vitro?

Pre-complex this compound with HSP70 via lipid nanoparticles (LNPs). This reduces the DC₅₀ (half-maximal degradation concentration) from 1 μM (free this compound) to 0.06 μM, a 16-fold improvement. Co-treatment with HSP90 inhibitors (e.g., geldanamycin) further amplifies degradation by upregulating HSP70, which facilitates proteasomal targeting .

Q. How can researchers optimize PROTAC-like systems for this compound delivery in vivo?

Employ pre-fusion strategies with chaperone proteins (e.g., HSP70) to enhance cellular uptake and degradation kinetics. Use LNPs for targeted delivery to AR-rich tissues (e.g., prostate). Validate efficacy in xenograft models by monitoring tumor volume and AR protein levels in biopsies .

Q. What methodologies address this compound’s dual mechanism (AR degradation vs. transcriptional inhibition)?

Conduct time-course experiments to decouple early transcriptional inhibition (measurable via qPCR of AR targets like PSA) from late-stage AR degradation (immunoblotting). Use AR-overexpression models to determine if efficacy is driven by degradation or competitive binding .

Q. How do structural modifications of this compound impact AR selectivity over related receptors (e.g., glucocorticoid receptor)?

Replace the adamantyl group with alternative hydrophobic tags (e.g., tert-butyl) and assess selectivity via receptor-binding assays. This compound’s selectivity for AR over GR is attributed to the RU59063 moiety’s high AR specificity, but tag modifications could alter off-target profiles .

Methodological Guidelines

  • Experimental Design:

    • Use dose-response curves spanning 0.01–10 μM to capture non-linear effects.
    • Include controls for proteasomal inhibition (e.g., MG132) to confirm degradation mechanisms .
  • Data Interpretation:

    • Normalize proliferation assays to vehicle-treated controls and account for baseline AR expression variability.
    • Report DC₅₀ (degradation) and IC₅₀ (proliferation) separately to avoid conflating mechanisms .
  • Literature Review:

    • Prioritize studies using validated AR degradation assays and avoid sources lacking mechanistic depth (e.g., ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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